molecular formula C13H9N3O4 B11983407 Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- CAS No. 32041-64-8

Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)-

Cat. No.: B11983407
CAS No.: 32041-64-8
M. Wt: 271.23 g/mol
InChI Key: ITTSIMLWANMLRF-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)-: is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used as dyes due to their vivid colors. This particular compound is known for its bright yellow crystalline appearance and is used in various industrial applications, including dyeing textiles and as a reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- typically involves a diazonium coupling reaction. The process begins with the formation of a diazonium salt from 4-nitroaniline. This salt is then coupled with salicylaldehyde in the presence of sodium hydroxide to form the desired azo compound. The reaction can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified using column chromatography with a mixture of hexane and ethyl acetate as the eluent .

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- involves its interaction with various molecular targets. The compound can undergo tautomerism, where it exists in equilibrium between its azo and hydrazone forms. This tautomerism is influenced by the solvent and pH conditions. The azo form is predominant in nonpolar and polar protic solvents, while the hydrazone form is stabilized in basic solvents . The compound’s biological activity is attributed to its ability to interact with cellular components, leading to potential antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- is unique due to the presence of both hydroxyl and nitro groups along with the azo linkage. This combination imparts distinct chemical properties, making it valuable in various applications, especially in dyeing and organic synthesis .

Properties

CAS No.

32041-64-8

Molecular Formula

C13H9N3O4

Molecular Weight

271.23 g/mol

IUPAC Name

2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde

InChI

InChI=1S/C13H9N3O4/c17-8-9-7-11(3-6-13(9)18)15-14-10-1-4-12(5-2-10)16(19)20/h1-8,18H

InChI Key

ITTSIMLWANMLRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C=O)[N+](=O)[O-]

Origin of Product

United States

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